2-(2-Ethylphenyl)cyclopropan-1-amine
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Overview
Description
2-(2-Ethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N It belongs to the class of cyclopropylamines, which are characterized by a cyclopropane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylphenyl bromide.
Cyclopropanation: The 2-ethylphenyl bromide undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Amination: The resulting cyclopropyl derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclopropylamines.
Scientific Research Applications
2-(2-Ethylphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropan-1-amine: Lacks the ethyl group on the phenyl ring.
2-(2-Methylphenyl)cyclopropan-1-amine: Contains a methyl group instead of an ethyl group.
2-(2-Isopropylphenyl)cyclopropan-1-amine: Contains an isopropyl group instead of an ethyl group.
Uniqueness
2-(2-Ethylphenyl)cyclopropan-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2-ethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-8-5-3-4-6-9(8)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 |
InChI Key |
JKDFNNVANGLDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CC2N |
Origin of Product |
United States |
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